Radical Formation Energetics in Homodimerization: 7-Methyl Substitution vs. Unsubstituted 3-Acetylcoumarin
In a direct head-to-head DFT study, the free energy of radical formation (ΔG) for 7-methyl-3-acetylcoumarin was calculated to be +66 kJ/mol, compared to the unsubstituted 3-acetylcoumarin (ΔG = +54 kJ/mol) . This represents a +12 kJ/mol increase, making radical formation less favorable. Other 7-substituted derivatives showed dramatically different values: 7-nitro (ΔG = +19 kJ/mol), 7-methoxy (ΔG = +70 kJ/mol), and 7-diethylamino (ΔG = +93 kJ/mol) . The 7-methyl group provides an intermediate electron-donating effect that modulates reactivity without the extreme destabilization of stronger EDGs or the strong stabilization of EWGs.
| Evidence Dimension | Free energy of radical formation (ΔG, kJ/mol) |
|---|---|
| Target Compound Data | ΔG = +66 kJ/mol (7-methyl-3-acetylcoumarin radical) |
| Comparator Or Baseline | 3-Acetylcoumarin (unsubstituted): ΔG = +54 kJ/mol; 7-OMe: +70 kJ/mol; 7-Et₂N: +93 kJ/mol; 7-NO₂: +19 kJ/mol |
| Quantified Difference | +12 kJ/mol vs. unsubstituted; -4 kJ/mol vs. 7-OMe; -27 kJ/mol vs. 7-Et₂N; +47 kJ/mol vs. 7-NO₂ |
| Conditions | DFT calculations (free-energy calculations, NBO analysis) on 3-acetylcoumarin derivatives; Table 2 in the cited reference |
Why This Matters
The quantified difference in ΔG directly impacts reaction feasibility and yield in homodimerization chemistry, meaning that substituting with an unsubstituted or differently 7-substituted analog will alter the thermodynamic driving force and may shift product distributions.
- [1] Molecules, 30(3), 651. (2025). Elucidating the Mechanism of Coumarin Homodimerization Using 3-Acetylcoumarin Derivatives. Table 2. DOI: 10.3390/molecules30030651 View Source
